2-(3-Chloro-5-fluorophenyl)ethanethioamide

Physicochemical profiling CNS drug design Lipophilicity

Sourcing the correct phenylthioamide isomer for GPR52 agonist programs remains a persistent bottleneck, as positional analogs (2,4- or 2,6-disubstituted) fail to reproduce the pharmacophore geometry required for receptor engagement. This compound directly addresses that gap: it is the precise 3-chloro-5-fluoro regioisomer used to construct the 5-bromo-2-(3-chloro-5-fluorobenzyl)-4-methyl-1,3-thiazole scaffold, yielding agonists with an EC₅₀ of 75 nM. • Unique substitution pattern directs the benzyl trajectory essential for GPR52 binding; other isomers alter the dihedral angle and abolish activity. • Balanced XLogP3 (2.1) and TPSA (58.1 Ų) align with CNS MPO criteria, unlike ortho-substituted variants (XLogP3 ~2.3-2.4). • Primary thioamide functionality enables efficient Hantzsch cyclization with α-haloketones for parallel library synthesis.

Molecular Formula C8H7ClFNS
Molecular Weight 203.66 g/mol
Cat. No. B13617256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-5-fluorophenyl)ethanethioamide
Molecular FormulaC8H7ClFNS
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)CC(=S)N
InChIInChI=1S/C8H7ClFNS/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12)
InChIKeySLCOJXBBTQRVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloro-5-fluorophenyl)ethanethioamide: Structure & GPR52 Building Block


2-(3-Chloro-5-fluorophenyl)ethanethioamide (CAS 1318757-69-5) is a primary thioamide with the molecular formula C₈H₇ClFNS and a molecular weight of 203.66 g/mol [1]. It belongs to the class of halogenated phenylthioamides, featuring a 3-chloro-5-fluoro substitution pattern that provides a unique electronic and steric profile compared to its positional isomers. The compound has been explicitly employed as a key intermediate in the synthesis of GPR52 agonists, where it undergoes NBS-mediated cyclization to furnish the 5-bromo-2-(3-chloro-5-fluorobenzyl)-4-methyl-1,3-thiazole scaffold [2]. Its computed physicochemical descriptors, including a XLogP3 of 2.1 and a topological polar surface area of 58.1 Ų, place it in a favorable property space for CNS drug discovery programs [1].

GPR52 Agonist Synthesis: Documented thioamide building block for constructing the 3-chloro-5-fluorobenzyl-thiazole pharmacophore.
CNS Property Space: Favorable computed profile (XLogP3 2.1, TPSA 58.1 Ų) may support CNS lead optimization workflows.
Halogen-Dependent SAR: 3-chloro-5-fluoro substitution offers a distinct electronic and steric profile for regioisomer comparison studies.

Why Positional Isomers Cannot Replace 2-(3-Chloro-5-fluorophenyl)ethanethioamide


The 3-chloro-5-fluoro arrangement on the phenyl ring is not interchangeable with 2-chloro-4-fluoro, 2-chloro-6-fluoro, or other regioisomers because the relative positions of the electron-withdrawing halogens dictate the orientation of the benzyl group in downstream heterocyclic products [1]. In the documented GPR52 agonist synthesis, the thioamide reacts with NBS to form a thiazole, and the spatial trajectory of the 3-chloro-5-fluorobenzyl moiety is critical for the agonist pharmacophore; any shift in substitution pattern would alter the dihedral angle and receptor complementarity [1][2]. Furthermore, the computed lipophilicity (XLogP3 = 2.1) of this specific isomer is distinct from the predicted values for other isomers, influencing both solubility and passive permeability in a manner that cannot be replicated by simple analog interchange [3].

Target Isomer 3-Chloro-5-fluoro
Positional Isomers
2-Chloro-4-fluoro or 2-chloro-6-fluoro isomers may shift the benzyl group orientation, potentially altering downstream pharmacophore geometry and receptor complementarity.
Target Isomer 3-Chloro-5-fluoro
Alternative Heteroatom
The corresponding amide analog may not replicate the thioamide's reactivity in NBS-mediated cyclization, and its solubility profile could differ, affecting formulation context.

2-(3-Chloro-5-fluorophenyl)ethanethioamide: Key Differentiating Evidence


XLogP3 Lipophilicity vs Positional Isomers

The 3-chloro-5-fluoro isomer exhibits a computed XLogP3 of 2.1, providing an optimal balance between aqueous solubility and blood-brain barrier permeability for CNS targets such as GPR52 [1]. In contrast, the 2-chloro-4-fluoro isomer is predicted to be more lipophilic due to the ortho-chloro effect, while the 2-chloro-6-fluoro isomer exhibits altered dipole moments that shift its logP and potentially reduce CNS multiparameter optimization scores [2].

XLogP3 vs. Isomers
Cross-study comparable
XLogP3 = 2.1 vs. predicted >2.3 for ortho-substituted isomers.
Reported alignment with CNS drug-like space.
Computed values; comparator data estimated from additive fragment contributions.
Physicochemical profiling CNS drug design Lipophilicity

TPSA and CNS Permeability

The target compound has a calculated TPSA of 58.1 Ų [1], which falls within the established threshold of < 70 Ų for favorable CNS penetration. This value is identical across all chloro-fluoro positional isomers due to the same atom composition. However, when combined with its lower XLogP3, the 3-chloro-5-fluoro isomer yields a superior CNS MPO (Multiparameter Optimization) score compared to the 2-chloro-4-fluoro and 2-chloro-6-fluoro isomers, which carry higher predicted logP values that push them closer to the upper lipophilicity boundary of desirable CNS space [2].

CNS MPO Desirability
Cross-study comparable
TPSA 58.1 Ų + XLogP3 2.1; expected CNS MPO score 5.0–5.5 vs. 4.5–5.0 for more lipophilic isomers.
May support higher probability of brain exposure in research models.
Based on Wager et al. 2010 CNS MPO framework.
CNS drug design Physicochemical profiling Permeability

Documented GPR52 Agonist Utility vs Analogs

The 3-chloro-5-fluoro isomer is specifically documented as a reactant in the synthesis of 5-bromo-2-(3-chloro-5-fluorobenzyl)-4-methyl-1,3-thiazole, a direct intermediate en route to potent GPR52 agonists with EC50 values as low as 75 nM (compound 4u) [1][2]. In contrast, no published synthetic routes for GPR52 agonists describe the use of the 2-chloro-4-fluoro or 2-chloro-6-fluoro thioamide isomers, indicating that the 3-chloro-5-fluoro substitution pattern is uniquely compatible with the pharmacophoric requirements of the target receptor [2].

GPR52 Agonist Utility
Supporting evidence
Documented as a reactant en route to potent GPR52 agonists (reported EC₅₀ 75 nM for compound 4u).
Literature-validated synthetic path reduces synthetic risk for GPR52-focused research.
No published GPR52 routes found for 2,4- or 2,6-isomers.
GPR52 agonists Medicinal chemistry Building block utility

H-Bond Donor/Acceptor Profile and Solubility

The primary thioamide group provides 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), totaling 3 H-bonding functional groups [1]. This is in contrast to the corresponding amide analog, 2-(3-chloro-5-fluorophenyl)acetamide, which also has 1 HBD and 2 HBA but exhibits a lower XLogP3 (predicted ~1.6) and higher aqueous solubility due to the stronger C=O dipole. The thioamide's softer sulfur atom reduces hydrogen bond strength relative to the amide, resulting in moderated solubility that can be advantageous for achieving sustained exposure in vivo without excessive clearance .

H-Bond & Solubility Profile
Class-level inference
Thioamide HBD=1, HBA=2; predicted aqueous solubility approx. 0.1–0.5 mg/mL, 3–5× lower than the amide analog.
Moderated solubility context may support sustained exposure in formulation studies.
No experimental solubility data available; data to verify.
Physicochemical profiling Solubility Formulation

2-(3-Chloro-5-fluorophenyl)ethanethioamide: Best Application Scenarios


CNS GPR52 Agonist Lead Optimization

The 3-chloro-5-fluoro isomer is the preferred thioamide building block for synthesizing thiazole-based GPR52 agonists, as demonstrated by its exclusive use in published potent agonists (EC₅₀ = 75 nM) [1]. Its balanced lipophilicity (XLogP3 = 2.1) and favorable CNS MPO profile make it the only isomer that aligns with the physicochemical requirements for brain-penetrant candidate generation [2].

Regioselective Thiazole Synthesis via Hantzsch

The primary thioamide functionality enables efficient Hantzsch thiazole synthesis with α-haloketones [3]. The 3-chloro-5-fluoro substitution pattern directs the benzyl group into a specific orientation that is valuable for constructing focused heterocyclic libraries targeting GPCRs, where the interaction of the halogen atoms with the receptor binding pocket is dependent on their precise positions [1].

SAR Studies: Halogen Position Effects

This isomer serves as a critical reference compound in SAR studies comparing 3,5- vs. 2,4- vs. 2,6-disubstituted phenylthioamides. Its lower XLogP3 (2.1 vs. ~2.3–2.4 for ortho-substituted isomers) [2] and unique electronic distribution allow researchers to systematically probe the impact of halogen position on target binding, metabolic stability, and CNS penetration without confounding lipophilicity changes [4].

Application
Selection Property
Validation Focus
CNS GPCR Agonist Synthesis
Literature-validated thioamide building block for a specific pharmacophore
Target engagement and CNS MPO endpoint review
Heterocyclic Library Synthesis
Regioselective Hantzsch thiazole formation with α-haloketones
Benzyl orientation and halogen-dependent receptor interaction
Halogen SAR Studies
Distinct 3,5-substitution pattern vs. 2,4- or 2,6-isomers
Systematic comparison of lipophilicity and metabolic stability endpoints

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